N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
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Overview
Description
N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridinyl group and a pyrimidinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, leading to the formation of another intermediate. Finally, this intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the desired compound .
Industrial Production Methods
Industrial production methods for N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Properties
CAS No. |
61310-22-3 |
---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1,1-diethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-3-19(4-2)14(20)18-12-7-10-16-13(17-12)11-5-8-15-9-6-11/h5-10H,3-4H2,1-2H3,(H,16,17,18,20) |
InChI Key |
VJJRJOLUUXILGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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